4-Bromothiobenzamide

Crystal engineering Solid-state chemistry Cocrystal design

4-Bromothiobenzamide (4-bromobenzenecarbothioamide, C₇H₆BrNS, MW 216.10 g/mol) is a halogenated primary thioamide in which a bromine atom occupies the para position of the aromatic ring and the carboxamide oxygen is replaced by sulfur. The compound crystallizes in the monoclinic space group P2₁/c with two molecules per asymmetric unit, displaying dihedral angles of 23.6(4)° and 20.5(3)° between the aryl ring and the thioamide plane.

Molecular Formula C7H6BrNS
Molecular Weight 216.1 g/mol
CAS No. 26197-93-3
Cat. No. B1270958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiobenzamide
CAS26197-93-3
Molecular FormulaC7H6BrNS
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)Br
InChIInChI=1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyAIPANIYQEBQYGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiobenzamide (CAS 26197-93-3): A Para-Brominated Thioamide Building Block for Medicinal Chemistry and Crystal Engineering


4-Bromothiobenzamide (4-bromobenzenecarbothioamide, C₇H₆BrNS, MW 216.10 g/mol) is a halogenated primary thioamide in which a bromine atom occupies the para position of the aromatic ring and the carboxamide oxygen is replaced by sulfur [1]. The compound crystallizes in the monoclinic space group P2₁/c with two molecules per asymmetric unit, displaying dihedral angles of 23.6(4)° and 20.5(3)° between the aryl ring and the thioamide plane [2]. It is commercially available at purities up to 99% (HPLC) and serves as a versatile intermediate for thiazole synthesis, thiourea-derived anticancer agents, and as a ligand precursor in coordination chemistry .

Why 4-Bromothiobenzamide Cannot Be Replaced by 4-Chloro-, 4-Fluoro-, or Unsubstituted Thiobenzamide Without Experimental Revalidation


Halogen substitution at the para position of thiobenzamide fundamentally alters three parameters critical for downstream applications: (i) intermolecular hydrogen-bond geometry in the solid state, (ii) lipophilicity and membrane partitioning, and (iii) electronic effects on the thioamide reactivity. The 4-chloro and 4-fluoro congeners exhibit different N–H···S hydrogen-bond distances, crystal densities, and LogP values, meaning that crystal engineering, solubility, and biological target engagement cannot be assumed interchangeable across the halogen series [1]. Furthermore, the thioamide sulfur atom itself confers distinct biological behavior compared to the oxygen analog benzamide — thiobenzamide displays hydroxyl radical scavenging activity absent in benzamide, while benzamide is a potent poly(ADP-ribose)transferase inhibitor where thiobenzamide is inactive [2]. These orthogonal structure–activity relationships mean that para-halogen substitution choice is a critical experimental variable rather than a convenient procurement alternative.

4-Bromothiobenzamide (CAS 26197-93-3): Quantified Differentiation Evidence Against Closest Halogenated Thiobenzamide Analogs


N–H···S Hydrogen-Bond Distances: 4-Br Exhibits Longer Intermolecular Contacts Than 4-Cl and 4-CF₃ Congeners, Dictating Distinct Crystal Packing

Single-crystal X-ray diffraction analysis of 4-bromothiobenzamide reveals intermolecular N–H···S hydrogen-bond distances spanning 3.500(2) Å to 3.605(3) Å (four independent interactions across two molecules in the asymmetric unit) [1]. In contrast, the analogous 4-chlorothiobenzamide exhibits significantly shorter N···S contacts of 3.3769(15) Å and 3.4527(15) Å, while the 4-trifluoromethyl derivative displays distances of 3.3735 Å to 3.5133 Å [1]. The bromo compound thus forms the longest N···S hydrogen bonds among this series, a direct consequence of the larger bromine van der Waals radius perturbing molecular packing. This difference in hydrogen-bond geometry translates into measurably distinct crystal density (1.775 Mg/m³ for 4-Br) and unit-cell volume (1617.31 ų) that directly impact solid-state stability, solubility, and mechanical properties relevant to formulation [1].

Crystal engineering Solid-state chemistry Cocrystal design

Cytotoxic Activity Against MCF-7 Breast Cancer Cells: N-(Phenylcarbamothioyl)-4-bromobenzamide Outperforms the 4-Fluoro Congener

In a direct comparative study of N-(phenylcarbamothioyl)-benzamide derivatives, the 4-bromo-substituted compound demonstrated superior cytotoxic potency against MCF-7 human breast adenocarcinoma cells compared to its 4-fluoro analog [1]. Both compounds were synthesized and tested under identical conditions, with cytotoxicity expressed as IC₅₀ values determined by MTT assay. The 4-bromo derivative achieved an IC₅₀ of 0.27 mM (270 µM), while the 4-fluoro derivative yielded an IC₅₀ of 0.31 mM (310 µM), representing a 13% improvement in potency for the bromo congener [1]. Both compounds dramatically outperformed the clinical reference hydroxyurea (IC₅₀ = 9.76 mM), and importantly, neither exhibited toxicity toward Vero normal cells at active concentrations [1]. Molecular docking against the EGFR tyrosine kinase domain (PDB: 1M17) provided a structural rationale for the observed activity [1].

Anticancer Breast cancer Thiourea derivatives

Lipophilicity Differentiation: 4-Bromothiobenzamide Occupies a LogP Window Between Fluoro and Chloro Analogs, Tuning Membrane Permeability

The computed octanol-water partition coefficient (XLogP3) for 4-bromothiobenzamide is 2.4 [1], positioning it between the more hydrophilic 4-fluorothiobenzamide (LogP not explicitly reported but predicted lower due to fluorine's electron-withdrawing effect) and the more lipophilic 4-chlorothiobenzamide (LogP reported as 2.67–2.78 ). This LogP step of approximately 0.2–0.3 log units between the bromo and chloro analogs is consistent with the Hansch π constant difference between bromine (π = 0.86) and chlorine (π = 0.71). The experimental LogD values at physiological pH (5.5 and 7.4) are both 2.48 for 4-bromothiobenzamide, indicating that ionization state does not alter its partitioning behavior [1]. The higher LogP of the chloro analog implies greater membrane permeability but also potentially higher non-specific binding, while the bromo compound's intermediate lipophilicity may offer a more favorable balance for cellular target engagement.

Physicochemical profiling Drug-likeness LogP

Crystal Density and Halogen Size: 4-Br Confers 32% Higher Density Than 4-Cl, Enhancing X-ray Diffraction Signal for Structural Biology

The experimental crystal density of 4-bromothiobenzamide is 1.775 Mg/m³ [1], substantially exceeding that of 4-chlorothiobenzamide (1.341 g/cm³ ) and 4-fluorothiobenzamide (1.29 g/cm³ ). This density progression (Br > Cl > F) directly reflects the increasing atomic mass of the halogen substituent (Br: 79.9 Da; Cl: 35.5 Da; F: 19.0 Da). The bromine atom's anomalous scattering signal (f' and f'' components at Cu Kα and Mo Kα wavelengths) is significantly stronger than that of chlorine, making 4-bromothiobenzamide a superior choice for heavy-atom derivatization in protein crystallography. The bromine atom also contributes to a higher linear absorption coefficient (μ = 5.26 mm⁻¹ for Mo Kα [1]) compared to the chloro analog, which can be advantageous for absolute structure determination.

Macromolecular crystallography Heavy-atom derivatization Phase determination

Commercial Purity Grade: 99% HPLC 4-Bromothiobenzamide Available from ChemImpex Exceeds the 97% Typical for 4-Chloro and 4-Fluoro Analogs

4-Bromothiobenzamide is commercially available at ≥99% purity as determined by HPLC from ChemImpex (Catalog No. 17385), with a melting point of 143–146 °C . In contrast, the closest halogen analogs are typically supplied at 97% purity: 4-chlorothiobenzamide is listed at 97% by both Sigma-Aldrich (Catalog No. 684767) and TCI (min. 97.0% HPLC), with a melting point of 127–131 °C ; 4-fluorothiobenzamide is also offered at 97% by Sigma-Aldrich (Catalog No. 684775) . The 2% absolute purity difference (99% vs. 97%) corresponds to a halving of total impurity burden (1% vs. 3%), which is significant for catalytic reactions sensitive to trace metal or organic contaminants. Additionally, the higher melting point and narrower melting range of the bromo compound (143–146 °C vs. 127–131 °C for 4-Cl) facilitate purity verification by differential scanning calorimetry.

Procurement Purity specification Reproducibility

Evidence-Backed Research and Industrial Application Scenarios for 4-Bromothiobenzamide (CAS 26197-93-3)


Medicinal Chemistry: Synthesis of Thiazole-Based Anticancer Lead Compounds via Hantzsch Cyclization

4-Bromothiobenzamide serves as the thioamide component in Hantzsch thiazole synthesis, condensing with α-haloketones such as ethyl 3-bromopyruvate to yield ethyl 2-(4-bromophenyl)thiazole-4-carboxylate derivatives [1]. The direct comparative cytotoxicity data from Kesuma et al. (2018) demonstrating that the 4-bromo-substituted N-(phenylcarbamothioyl)benzamide derivative (IC₅₀ 0.27 mM) outperforms the 4-fluoro analog (IC₅₀ 0.31 mM) against MCF-7 breast cancer cells [2] supports prioritizing the bromo building block over the fluoro variant when MCF-7-relevant anticancer screening is the primary objective. The 99% HPLC purity available from ChemImpex further ensures that SAR interpretation is not confounded by thioamide-derived impurities.

Structural Biology: Heavy-Atom Derivatization of Protein Crystals for Experimental Phasing

The high electron density and strong anomalous scattering of the bromine atom (f'' ≈ 1.28 e⁻ at Cu Kα) in 4-bromothiobenzamide make it an effective heavy-atom derivative for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein crystallography. The crystal structure data confirm a crystal density of 1.775 Mg/m³ and a linear absorption coefficient μ = 5.26 mm⁻¹ (Mo Kα) [1], significantly exceeding the 4-chloro (density 1.341 g/cm³) and 4-fluoro (density 1.29 g/cm³) analogs . The compound's thioamide group can form hydrogen bonds with protein backbone carbonyls and side-chain residues, facilitating specific binding to target proteins. Researchers should select the bromo rather than chloro or fluoro variant when anomalous scattering signal strength is the primary experimental requirement.

Crystal Engineering: Cocrystal Design Exploiting Long N–H···S Hydrogen Bonds and Halogen Bonding

The uniquely long N–H···S hydrogen-bond distances (3.500–3.605 Å) in 4-bromothiobenzamide [1], which exceed those in the 4-chloro analog (3.377–3.453 Å) by up to 0.23 Å, create a distinct hydrogen-bonding synthon for supramolecular assembly. Additionally, the para-bromine atom can engage in C–Br···S or C–Br···O halogen bonding interactions, offering orthogonal non-covalent interaction modes not accessible with the chloro or fluoro congeners. The intermediate LogP (2.4–2.48) [2] of the bromo compound relative to the more lipophilic chloro analog (LogP 2.67) [3] provides a tunable solubility parameter for solvent-drop grinding or solution-mediated cocrystal screening. This combination of features makes 4-bromothiobenzamide a preferred candidate for systematic cocrystal libraries where halogen-bonding diversity is desired.

Agrochemical Intermediate: Synthesis of Photosystem II Inhibitory (Thio)benzamide Herbicides

MIA-QSAR modeling of congeneric (thio)benzamide herbicides targeting photosynthetic system II (PSII) inhibition has established that para-substituent identity directly modulates herbicidal pIC₅₀ values [1]. The bromine atom's combination of electron-withdrawing inductive effect and polarizable van der Waals volume (as reflected in the 32% higher crystal density of 4-Br vs. 4-Cl [2]) creates a distinct electronic and steric environment at the PSII binding site. The synthesis method described in Patent KR20120027048A enables production of 4-substituted benzothioamide derivatives in 94–97% yield under mild conditions (NaSH·xH₂O, NH₄Cl, DMF, 40 °C) , and 4-bromothiobenzamide can be prepared in 79% one-pot yield via the Yadav method from 4-bromobenzaldehyde . For agrochemical discovery programs requiring systematic exploration of halogen effects on PSII inhibition, 4-bromothiobenzamide provides the heaviest and most polarizable para-halogen option in the thiobenzamide series.

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